molecular formula C22H23F3N2O2 B143229 21,21,21-Trifluoroapovincaminic acid ethyl ester CAS No. 129959-03-1

21,21,21-Trifluoroapovincaminic acid ethyl ester

Cat. No. B143229
CAS RN: 129959-03-1
M. Wt: 404.4 g/mol
InChI Key: NALBTKVBJYORJH-PZJWPPBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

21,21,21-Trifluoroapovincaminic acid ethyl ester (TAVEE) is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields of research. TAVEE is a derivative of the natural product vincamine, which is found in the leaves of Vinca minor. TAVEE has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

21,21,21-Trifluoroapovincaminic acid ethyl ester's mechanism of action is not fully understood, but it is believed to modulate various signaling pathways in cells, including the cAMP and MAPK pathways. 21,21,21-Trifluoroapovincaminic acid ethyl ester has been shown to activate the cAMP pathway in neurons, which can lead to improved cognitive function and memory. In cardiovascular research, 21,21,21-Trifluoroapovincaminic acid ethyl ester has been shown to activate the MAPK pathway, which can lead to vasodilation and lower blood pressure. In cancer research, 21,21,21-Trifluoroapovincaminic acid ethyl ester has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
21,21,21-Trifluoroapovincaminic acid ethyl ester has been shown to have various biochemical and physiological effects, including improving cognitive function and memory, lowering blood pressure, and inhibiting the growth of cancer cells. 21,21,21-Trifluoroapovincaminic acid ethyl ester has also been shown to have antioxidant properties and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 21,21,21-Trifluoroapovincaminic acid ethyl ester in lab experiments is its potency and selectivity. 21,21,21-Trifluoroapovincaminic acid ethyl ester has been shown to have a high affinity for certain receptors and signaling pathways, making it a useful tool for studying these pathways. However, one limitation of using 21,21,21-Trifluoroapovincaminic acid ethyl ester is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for 21,21,21-Trifluoroapovincaminic acid ethyl ester research, including further studies on its mechanism of action, its potential application in treating neurodegenerative diseases, and its potential as a therapeutic agent for cancer. Additionally, further research is needed to optimize the synthesis method of 21,21,21-Trifluoroapovincaminic acid ethyl ester and improve its solubility in water for easier administration in experiments.

Synthesis Methods

21,21,21-Trifluoroapovincaminic acid ethyl ester can be synthesized using various methods, including the reaction of ethyl trifluoroacetate with 4,21-dichlorovincamine, followed by hydrolysis and decarboxylation. Another method involves the reaction of ethyl trifluoroacetate with 4,21-dichlorovincamine, followed by dechlorination and decarboxylation. The yield of 21,21,21-Trifluoroapovincaminic acid ethyl ester using these methods is typically around 50%.

Scientific Research Applications

21,21,21-Trifluoroapovincaminic acid ethyl ester has been used in various fields of research, including neuroscience, cardiovascular research, and cancer research. In neuroscience, 21,21,21-Trifluoroapovincaminic acid ethyl ester has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In cardiovascular research, 21,21,21-Trifluoroapovincaminic acid ethyl ester has been shown to have vasodilatory effects and can lower blood pressure. In cancer research, 21,21,21-Trifluoroapovincaminic acid ethyl ester has been shown to have anticancer properties and can inhibit the growth of cancer cells.

properties

CAS RN

129959-03-1

Molecular Formula

C22H23F3N2O2

Molecular Weight

404.4 g/mol

IUPAC Name

ethyl (15S,19R)-15-(2,2,2-trifluoroethyl)-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate

InChI

InChI=1S/C22H23F3N2O2/c1-2-29-20(28)17-12-21(13-22(23,24)25)9-5-10-26-11-8-15-14-6-3-4-7-16(14)27(17)18(15)19(21)26/h3-4,6-7,12,19H,2,5,8-11,13H2,1H3/t19-,21+/m0/s1

InChI Key

NALBTKVBJYORJH-PZJWPPBQSA-N

Isomeric SMILES

CCOC(=O)C1=C[C@]2(CCCN3[C@H]2C4=C(CC3)C5=CC=CC=C5N14)CC(F)(F)F

SMILES

CCOC(=O)C1=CC2(CCCN3C2C4=C(CC3)C5=CC=CC=C5N14)CC(F)(F)F

Canonical SMILES

CCOC(=O)C1=CC2(CCCN3C2C4=C(CC3)C5=CC=CC=C5N14)CC(F)(F)F

synonyms

21,21,21-TFAEE
21,21,21-trifluoroapovincaminic acid ethyl ester
ethyl 21,21,21-trifluoroapovincaminate

Origin of Product

United States

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